![molecular formula C18H19N5OS2 B2532024 5-méthyl-2-(méthylsulfanyl)-N-phényl-7-(thiophène-2-yl)-4,5,6,7-tétrahydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide CAS No. 1212104-82-9](/img/structure/B2532024.png)
5-méthyl-2-(méthylsulfanyl)-N-phényl-7-(thiophène-2-yl)-4,5,6,7-tétrahydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-methyl-2-(methylsulfanyl)-N-phenyl-7-(thiophen-2-yl)-4,5,6,7-tetrahydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide is a useful research compound. Its molecular formula is C18H19N5OS2 and its molecular weight is 385.5. The purity is usually 95%.
BenchChem offers high-quality 5-methyl-2-(methylsulfanyl)-N-phenyl-7-(thiophen-2-yl)-4,5,6,7-tetrahydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-methyl-2-(methylsulfanyl)-N-phenyl-7-(thiophen-2-yl)-4,5,6,7-tetrahydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
- Une activité inhibitrice enzymatique contre CDK2/cycline A2 a également été observée pour les composés anti-prolifératifs les plus puissants .
- Des études supplémentaires sont nécessaires pour explorer leur potentiel en tant qu'agents antipaludiques .
- L'optimisation de ces dérivés pourrait conduire à un inhibiteur prototype ayant un potentiel thérapeutique .
- Des recherches supplémentaires sont nécessaires pour comprendre les implications de cette liaison et ses applications potentielles .
- Les triazoles présentent des propriétés antioxydantes en réduisant ou en neutralisant les radicaux libres, protégeant ainsi les cellules contre les dommages oxydatifs .
Inhibition de CDK2 pour le traitement du cancer
Dérivés thioglycoside et activité antipaludique
Inhibition de la kinase du récepteur de type I du TGF-β (ALK5)
Liaison à l'ARN TAR du VIH
Chimie des triazoles et propriétés antioxydantes
Altération du cycle cellulaire et induction de l'apoptose
Propriétés
IUPAC Name |
5-methyl-2-methylsulfanyl-N-phenyl-7-thiophen-2-yl-4,5,6,7-tetrahydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N5OS2/c1-11-14(16(24)20-12-7-4-3-5-8-12)15(13-9-6-10-26-13)23-17(19-11)21-18(22-23)25-2/h3-11,14-15H,1-2H3,(H,20,24)(H,19,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YGZONMMUUAUSDW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C(N2C(=NC(=N2)SC)N1)C3=CC=CS3)C(=O)NC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N5OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![8-[(4-benzylpiperazin-1-yl)methyl]-1,3-dimethyl-7-(3-methylbutyl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2531944.png)
![2-{3-[(Pyrimidin-2-yloxy)methyl]piperidin-1-yl}pyrazine](/img/structure/B2531945.png)
![N-(3-ethylphenyl)-2-{3-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxo-1,2-dihydropyridin-1-yl}acetamide](/img/structure/B2531946.png)
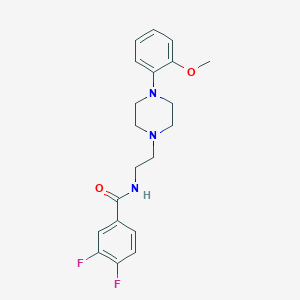
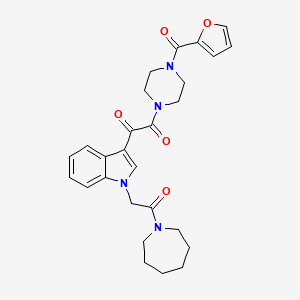

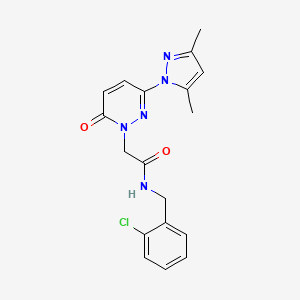
![N-[2-(5-fluoro-2-methyl-1H-indol-3-yl)ethyl]-2-methyl-5-(propan-2-yl)benzene-1-sulfonamide](/img/structure/B2531953.png)
![methyl 2-{[3-cyano-4-(3-methylthiophen-2-yl)-6-oxo-1,4,5,6-tetrahydropyridin-2-yl]sulfanyl}acetate](/img/structure/B2531956.png)
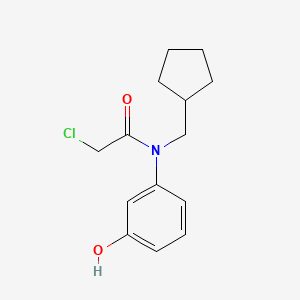

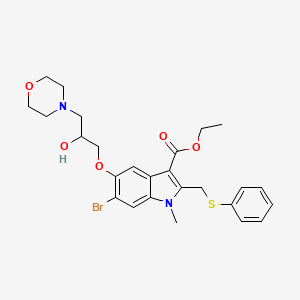
![N-(butan-2-yl)-3-[(4-methylphenyl)sulfonyl][1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2531963.png)
